Cas no 1865213-49-5 (4-(Difluoromethoxy)-3-(methylamino)benzonitrile)

4-(Difluoromethoxy)-3-(methylamino)benzonitrile structure
1865213-49-5 structure
Product name:4-(Difluoromethoxy)-3-(methylamino)benzonitrile
CAS No:1865213-49-5
MF:C9H8F2N2O
Molecular Weight:198.169428825378
CID:5619256
PubChem ID:130687677

4-(Difluoromethoxy)-3-(methylamino)benzonitrile 化学的及び物理的性質

名前と識別子

    • 1865213-49-5
    • EN300-2845845
    • 4-(difluoromethoxy)-3-(methylamino)benzonitrile
    • 4-(Difluoromethoxy)-3-(methylamino)benzonitrile
    • インチ: 1S/C9H8F2N2O/c1-13-7-4-6(5-12)2-3-8(7)14-9(10)11/h2-4,9,13H,1H3
    • InChIKey: QPYKPPRYJOZOTJ-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(C#N)=CC=1NC)F

計算された属性

  • 精确分子量: 198.06046921g/mol
  • 同位素质量: 198.06046921g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 226
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 45Ų

4-(Difluoromethoxy)-3-(methylamino)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2845845-0.25g
4-(difluoromethoxy)-3-(methylamino)benzonitrile
1865213-49-5 95.0%
0.25g
$683.0 2025-03-19
Enamine
EN300-2845845-10g
4-(difluoromethoxy)-3-(methylamino)benzonitrile
1865213-49-5
10g
$3191.0 2023-09-07
Enamine
EN300-2845845-10.0g
4-(difluoromethoxy)-3-(methylamino)benzonitrile
1865213-49-5 95.0%
10.0g
$3191.0 2025-03-19
Enamine
EN300-2845845-0.05g
4-(difluoromethoxy)-3-(methylamino)benzonitrile
1865213-49-5 95.0%
0.05g
$624.0 2025-03-19
Enamine
EN300-2845845-2.5g
4-(difluoromethoxy)-3-(methylamino)benzonitrile
1865213-49-5 95.0%
2.5g
$1454.0 2025-03-19
Enamine
EN300-2845845-5.0g
4-(difluoromethoxy)-3-(methylamino)benzonitrile
1865213-49-5 95.0%
5.0g
$2152.0 2025-03-19
Enamine
EN300-2845845-5g
4-(difluoromethoxy)-3-(methylamino)benzonitrile
1865213-49-5
5g
$2152.0 2023-09-07
Enamine
EN300-2845845-0.1g
4-(difluoromethoxy)-3-(methylamino)benzonitrile
1865213-49-5 95.0%
0.1g
$653.0 2025-03-19
Enamine
EN300-2845845-1.0g
4-(difluoromethoxy)-3-(methylamino)benzonitrile
1865213-49-5 95.0%
1.0g
$743.0 2025-03-19
Enamine
EN300-2845845-0.5g
4-(difluoromethoxy)-3-(methylamino)benzonitrile
1865213-49-5 95.0%
0.5g
$713.0 2025-03-19

4-(Difluoromethoxy)-3-(methylamino)benzonitrile 関連文献

4-(Difluoromethoxy)-3-(methylamino)benzonitrileに関する追加情報

Comprehensive Overview of 4-(Difluoromethoxy)-3-(methylamino)benzonitrile (CAS No. 1865213-49-5)

4-(Difluoromethoxy)-3-(methylamino)benzonitrile (CAS No. 1865213-49-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethoxy and methylamino functional groups, exhibits promising potential in the development of novel therapeutic agents and advanced crop protection solutions. Its molecular structure, combining a benzonitrile core with strategically placed substituents, makes it a valuable intermediate in synthetic chemistry.

The growing interest in 4-(Difluoromethoxy)-3-(methylamino)benzonitrile aligns with current trends in drug discovery, where researchers are increasingly focusing on fluorinated compounds due to their enhanced metabolic stability and bioavailability. Fluorine incorporation, as seen in this compound, is a hot topic in medicinal chemistry, often discussed in forums and publications related to small molecule drug development. The difluoromethoxy group in particular is known to improve lipophilicity and membrane permeability, key factors in optimizing drug candidates.

From an industrial perspective, CAS No. 1865213-49-5 represents an important building block for the synthesis of more complex molecules. Its benzonitrile moiety serves as a versatile handle for further chemical modifications, enabling the creation of diverse molecular architectures. This adaptability makes it particularly valuable in high-throughput screening libraries and structure-activity relationship (SAR) studies, where rapid iteration of molecular designs is crucial.

The compound's potential applications extend to various therapeutic areas currently dominating pharmaceutical research. With increasing searches for CNS-active compounds and neuroprotective agents, the structural features of 4-(Difluoromethoxy)-3-(methylamino)benzonitrile suggest possible utility in neurological disorders. The methylamino group may facilitate interactions with biological targets, while the cyano group could serve as a hydrogen bond acceptor, enhancing binding affinity.

In the context of green chemistry and sustainable synthesis, researchers are particularly interested in developing efficient routes to produce difluoromethoxy-containing compounds like this one. The challenge of introducing fluorine atoms in a selective and environmentally friendly manner remains a key focus area, with many scientists searching for mild fluorination methods and catalytic difluoromethylation techniques. This compound serves as an excellent case study for such methodological developments.

Analytical characterization of 4-(Difluoromethoxy)-3-(methylamino)benzonitrile typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are crucial for quality control in pharmaceutical production, addressing common search queries about compound verification and impurity profiling. The presence of both fluorine and nitrogen atoms in the molecule presents interesting challenges and opportunities in spectral interpretation.

The stability profile of CAS No. 1865213-49-5 under various conditions is another area of practical importance. Formulation scientists frequently search for information about compound degradation pathways and excipient compatibility, making this aspect particularly relevant. The difluoromethoxy group generally confers enhanced stability compared to traditional alkoxy groups, which may translate to longer shelf life for derived products.

From a commercial standpoint, the availability of 4-(Difluoromethoxy)-3-(methylamino)benzonitrile as a research chemical meets the needs of pharmaceutical companies engaged in lead optimization programs. The compound's structural features align with current trends in fragment-based drug discovery, where smaller molecular fragments are used as starting points for drug development. This approach has gained popularity in recent years, as evidenced by increasing search volumes for related terms.

In conclusion, 4-(Difluoromethoxy)-3-(methylamino)benzonitrile (CAS No. 1865213-49-5) represents a fascinating case study in modern medicinal chemistry. Its combination of fluorine substitution, amino functionality, and aromatic nitrile group makes it a versatile intermediate with multiple potential applications. As research continues to explore the boundaries of small molecule therapeutics and agrochemical innovations, compounds like this will undoubtedly play an increasingly important role in scientific advancement.

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